molecular formula C11H16N2O2 B8637660 N-(1-Ethylpropyl)-o-nitroaniline

N-(1-Ethylpropyl)-o-nitroaniline

Cat. No. B8637660
M. Wt: 208.26 g/mol
InChI Key: GXMNSVRNTMFUKM-UHFFFAOYSA-N
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Patent
US04086242

Procedure details

A solution of 158 g. of 1-chloro-2-nitrobenzene and 260 g. of 1-ethyl propylamine are refluxed together for 5 days. The solution is cooled and 500 ml. of water is added followed by 10 ml. of concentrated hydrochloric acid. The product separates out as an oil and is extracted with chloroform (2 × 200 ml.). The chloroform layer is dried over MgSO4 and evaporated to yield 190 g. (91%) of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH2:11]([CH:13]([NH2:16])[CH2:14][CH3:15])[CH3:12].Cl>O>[CH2:11]([CH:13]([NH:16][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9])[CH2:14][CH3:15])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
EXTRACTION
Type
EXTRACTION
Details
is extracted with chloroform (2 × 200 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 190 g

Outcomes

Product
Name
Type
Smiles
C(C)C(CC)NC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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